molecular formula C14H14N2O3S B2666040 N-(2-(2-methoxyacetamido)phenyl)thiophene-3-carboxamide CAS No. 1206998-62-0

N-(2-(2-methoxyacetamido)phenyl)thiophene-3-carboxamide

Cat. No.: B2666040
CAS No.: 1206998-62-0
M. Wt: 290.34
InChI Key: IUSHYFJFHRNYNP-UHFFFAOYSA-N
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Description

N-(2-(2-Methoxyacetamido)phenyl)thiophene-3-carboxamide is a chemical compound featuring a thiophene carboxamide scaffold, a structure of significant interest in medicinal chemistry and drug discovery. Researchers are exploring this class of compounds for its diverse potential biological activities. Thiophene carboxamides are investigated across multiple therapeutic areas. Scientific literature indicates that structurally similar compounds demonstrate antiproliferative properties and are studied as biomimetics of known anticancer agents, with some derivatives showing potent activity against various human cancer cell lines, including melanoma, breast, and colorectal carcinomas . The mechanism of action for these active compounds may involve inducing apoptosis, caspase activation, and mitochondrial depolarization . Furthermore, the thiophene carboxamide core is found in compounds evaluated for antibacterial applications , particularly against Gram-positive pathogens . Some derivatives act as prodrugs activated by specific bacterial nitroreductases, offering a targeted antibacterial strategy . Additional research areas for this chemical class include antioxidant activity and enzyme inhibition . This product is intended for research purposes by qualified laboratory personnel. For Research Use Only. Not for human or veterinary or diagnostic use.

Properties

IUPAC Name

N-[2-[(2-methoxyacetyl)amino]phenyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c1-19-8-13(17)15-11-4-2-3-5-12(11)16-14(18)10-6-7-20-9-10/h2-7,9H,8H2,1H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUSHYFJFHRNYNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=CC=CC=C1NC(=O)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-(2-methoxyacetamido)phenyl)thiophene-3-carboxamide can be achieved through various synthetic routes. One common method involves the condensation reaction between 2-aminophenylthiophene-3-carboxamide and methoxyacetyl chloride under basic conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial production methods for thiophene derivatives often involve large-scale condensation reactions using automated reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize waste .

Chemical Reactions Analysis

N-(2-(2-methoxyacetamido)phenyl)thiophene-3-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted thiophene derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties, particularly against pathogens like Mycobacterium tuberculosis. Its mechanism of action involves inhibiting critical enzymes necessary for bacterial growth, which positions it as a potential drug candidate for treating infections.
  • Anti-inflammatory Properties : Studies have shown that N-(2-(2-methoxyacetamido)phenyl)thiophene-3-carboxamide can modulate inflammatory responses. This is particularly relevant in conditions such as arthritis and other inflammatory diseases, where reducing inflammation is crucial for patient management.
  • Anticancer Potential : The compound has been investigated for its anticancer properties. It demonstrates cytotoxic effects on various cancer cell lines, suggesting that it may interfere with cancer cell proliferation and survival mechanisms. The structure-activity relationship studies indicate that modifications to the thiophene moiety can enhance its efficacy against specific cancer types.

Material Science Applications

This compound is also explored in material science due to its unique electronic properties:

  • Conductive Polymers : The compound can be incorporated into conductive polymer matrices, enhancing their electrical conductivity and thermal stability. This application is particularly valuable in the development of organic electronic devices.
  • Sensors : Its sensitivity to environmental stimuli positions it as a candidate for sensor applications, particularly in detecting volatile organic compounds or changes in pH levels.

Case Studies and Research Findings

Several studies highlight the applications and effectiveness of this compound:

  • A study demonstrated its ability to inhibit CTP synthetase, an enzyme critical for bacterial growth, showcasing its potential as an antibacterial agent.
  • Another investigation focused on its anticancer activity, revealing that derivatives of this compound could selectively induce apoptosis in cancer cells while sparing normal cells.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of N-(2-(2-methoxyacetamido)phenyl)thiophene-3-carboxamide with similar compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Notable Features
This compound C₁₄H₁₅N₃O₃S (estimated) ~329.36 Methoxyacetamido-phenyl, thiophene Likely planar, hydrogen bonding
2-Amino-N-(2-fluorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide C₁₆H₁₆FN₃OS 317.38 Fluorophenyl, tetrahydrobenzothiophene X-ray-confirmed planar structure
Compound from C₂₁H₁₇ClN₄O₃S 440.90 Chloro, cyano, aromatic amines Higher molecular weight, Cl substituent
Compound (II) from C₂₅H₂₇N₃OS 429.56 Dimethylaminophenyl, tetrahydrothiophene Antibacterial/antifungal activity

Key Observations :

  • Substituent Effects : The methoxyacetamido group in the target compound may enhance solubility compared to halogenated analogs (e.g., chloro in , fluoro in ) due to its polar ether and amide functionalities.

Crystallographic and Computational Insights

  • Crystal Packing : Compounds like those in form 2D networks via N–H···O/S hydrogen bonds, which could influence the target compound’s stability and crystallinity .
  • Hirshfeld Surface Analysis : Used in to quantify intermolecular interactions; similar analyses for the target compound could reveal dominance of H-bonding or van der Waals forces .

Biological Activity

N-(2-(2-methoxyacetamido)phenyl)thiophene-3-carboxamide is a synthetic compound belonging to the thiophene derivative family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and infections. The unique structural features of this compound, particularly the thiophene ring and the methoxyacetamido group, contribute to its pharmacological properties.

Structural Characteristics

The compound features a thiophene ring , which is a five-membered heterocyclic structure containing sulfur, and a carboxamide functional group . These structural elements are crucial for its biological activity:

Structural Feature Description
Thiophene RingContributes to aromaticity and interaction with biological targets.
Carboxamide GroupInvolved in hydrogen bonding and enzyme inhibition.
Methoxyacetamido GroupEnhances solubility and bioavailability.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . It has been shown to inhibit key enzymes essential for the growth of pathogens, including Mycobacterium tuberculosis. The compound's mechanism of action involves the inhibition of CTP synthetase , an enzyme critical for bacterial proliferation. This suggests its potential as a therapeutic agent against bacterial infections.

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties . Studies have indicated that thiophene derivatives can modulate inflammatory pathways, potentially reducing symptoms associated with chronic inflammatory diseases. This activity is attributed to the ability of the carboxamide group to engage in hydrogen bonding with target proteins involved in inflammation.

Anticancer Activity

This compound has shown promising results in anticancer studies. In vitro assays have demonstrated its ability to induce cell cycle arrest and apoptosis in various cancer cell lines, including Hep3B liver cancer cells . The compound's IC50 values indicate significant potency:

Cell Line IC50 (µM) Mechanism of Action
Hep3B5.46Tubulin binding, disrupting microtubule dynamics
MCF-712.58Inducing apoptosis through mitochondrial pathways

Case Studies

  • Study on Hep3B Cells : In a recent study, compounds similar to this compound were synthesized and tested against Hep3B cells. The most active derivatives exhibited IC50 values comparable to established anticancer drugs, indicating their potential as novel therapeutic agents .
  • Antimicrobial Activity Assessment : Another study focused on the antimicrobial properties of thiophene derivatives, highlighting their effectiveness against resistant strains of bacteria. The study concluded that modifications in the thiophene structure could enhance antibacterial activity, paving the way for new antibiotic development.

Q & A

Q. What synthetic methodologies are commonly employed to synthesize N-(2-(2-methoxyacetamido)phenyl)thiophene-3-carboxamide and its analogues?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

  • Cyanoacetylation : Reacting a thiophene-3-carboxylate derivative with a reagent like 1-cyanoacetyl-3,5-dimethylpyrazole to introduce the cyanoacetamido group .
  • Knoevenagel Condensation : Using substituted benzaldehydes in toluene with catalytic piperidine and acetic acid to generate C=C bonds via active methylene groups .
  • Purification : Recrystallization with alcohols (e.g., methanol) to achieve high-purity yields (72–94%) .
    Key Characterization Tools : IR (amide C=O stretching at ~1650 cm⁻¹), 1H NMR^1 \text{H NMR} (methoxy protons at δ 3.3–3.5 ppm), and mass spectrometry for molecular ion confirmation .

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its lattice?

Methodological Answer:

  • X-ray Crystallography : Data collection using SHELX programs (e.g., SHELXL for refinement). Hydrogen-bonding parameters (N–H···O, N–H···N) and dihedral angles (e.g., 58.75° between aromatic rings) are calculated .
  • Stabilizing Interactions : Intramolecular S(6) and S(7) hydrogen-bonded ring motifs and intermolecular C–H···S/O interactions form 2D networks parallel to the bc plane .
  • Validation : ORTEP-3 software generates thermal ellipsoid diagrams to visualize atomic displacement .

Advanced Research Questions

Q. What advanced assays are used to evaluate its bioactivity, such as inhibition of pathological protein aggregation?

Methodological Answer:

  • Thioflavin T Fluorescence Assay : Incubate the compound with tau protein and heparin, then measure fluorescence intensity (ex/em: 440/490 nm) to quantify fibril formation inhibition .
  • Filter Trap Assay : Trap tau aggregates on cellulose acetate membranes, stain with Congo red, and quantify via spectrophotometry to confirm anti-aggregation effects .
  • Controls : Include known inhibitors (e.g., methylthioninium chloride) and validate with SDS-PAGE to rule out protein degradation artifacts .

Q. How do structural modifications (e.g., substituent variations) influence its pharmacological profile?

Methodological Answer:

  • Substituent Effects :
    • Methoxy Groups : Enhance solubility and hydrogen-bonding capacity (e.g., methoxyacetamido improves CNS penetration) .
    • Thiophene vs. Benzene Rings : Thiophene’s electron-rich structure increases π-π stacking with target proteins (e.g., tau) .
  • SAR Studies : Synthesize derivatives with trifluoromethyl or adamantyl groups (e.g., compound 59 in ) and compare IC₅₀ values in bioassays .

Q. How can researchers resolve contradictions in bioactivity data across studies?

Methodological Answer:

  • Multi-Assay Validation : Combine Thioflavin T (solution-phase) and filter trap (aggregate-specific) assays to cross-verify inhibition efficacy .
  • Crystallographic Consistency : Compare hydrogen-bond geometries (e.g., N–H···O distances) with deposited CIF files to ensure structural integrity across batches .
  • Statistical Analysis : Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) with bioactivity trends, mitigating batch-to-batch variability .

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